molecular formula C23H18N4O2 B11989242 3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B11989242
M. Wt: 382.4 g/mol
InChI Key: DWEXRJMBQKPWEW-UHFFFAOYSA-N
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Description

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that features both carbazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves multi-step organic reactions. A common approach might include:

    Formation of Carbazole Derivative: Starting with carbazole, a propionic acid group can be introduced through Friedel-Crafts acylation.

    Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis.

    Hydrazide Formation: The final step involves the condensation of the carbazole and indole derivatives with hydrazine to form the hydrazide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the hydrazide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole and indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action for 3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Carbazole Derivatives: Compounds like 9-ethylcarbazole.

    Indole Derivatives: Compounds like indole-3-acetic acid.

Uniqueness

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its combination of carbazole and indole moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide

InChI

InChI=1S/C23H18N4O2/c28-21(25-26-22-17-9-1-4-10-18(17)24-23(22)29)13-14-27-19-11-5-2-7-15(19)16-8-3-6-12-20(16)27/h1-12,24,29H,13-14H2

InChI Key

DWEXRJMBQKPWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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